2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one
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Overview
Description
2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexyl ring and a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one typically involves the reaction of cyclohexanone with cycloheptanone under specific conditions. One common method includes the use of Grignard reagents, where cyclohexanone is reacted with a Grignard reagent to form an intermediate, which is then further reacted with cycloheptanone to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as the use of metal catalysts to facilitate the reaction between cyclohexanone and cycloheptanone. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxylamine and hydrazine are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Oximes and hydrazones.
Scientific Research Applications
2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, fragrances, and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may undergo metabolic transformations that enhance its biological effects .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexyl ring.
Cycloheptanone: A ketone with a seven-membered ring structure.
Cyclohexenone: An enone with a cyclohexyl ring and a double bond.
Uniqueness: 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one is unique due to its dual ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
128097-37-0 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-[(2-oxocyclohexyl)methyl]cycloheptan-1-one |
InChI |
InChI=1S/C14H22O2/c15-13-8-3-1-2-6-11(13)10-12-7-4-5-9-14(12)16/h11-12H,1-10H2 |
InChI Key |
YKMCOPPQDJJCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)CC2CCCCC2=O |
Origin of Product |
United States |
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